4-(3-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(3-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a 3-bromophenyl group at position 4, a 2-sulfanylidene moiety, and a 2,5-dimethylphenyl carboxamide substituent. Structurally, it belongs to the Biginelli-type pyrimidine family, which is characterized by a dihydropyrimidine core with variable substituents influencing physicochemical and biological properties .
Properties
IUPAC Name |
4-(3-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-11-7-8-12(2)16(9-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIQZBOVJUNLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include bromophenyl derivatives, dimethylphenyl compounds, and sulfanylidene precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions, particularly at the sulfanylidene group, forming new compounds with added functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes, particularly in the field of advanced materials and catalysis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethylphenyl groups allow it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. The sulfanylidene group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological systems.
Comparison with Similar Compounds
Key Observations:
- N-Aryl Substituents : The 2,5-dimethylphenyl group increases steric hindrance compared to 2-methylphenyl () or methoxy-substituted analogs (), which may influence solubility and intermolecular interactions .
- Functional Groups : The sulfanylidene (C=S) moiety, common to all compared compounds, contributes to hydrogen-bonding capacity and redox activity, as seen in the antioxidant properties of furan-containing analogs () .
Biological Activity
The compound 4-(3-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activity. This article will explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20BrN3OS
- Molecular Weight : 396.34 g/mol
The compound features a tetrahydropyrimidine core with various substituents that may influence its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to those containing a thiosemicarbazide moiety exhibit significant antimicrobial properties. For instance, studies on related compounds have shown enhanced antibacterial activity attributed to structural features such as bromine substitution and the presence of sulfur . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer properties. In vitro studies have demonstrated that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of signaling pathways related to cell growth and survival .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Similar compounds have been shown to inhibit enzymes involved in critical biochemical pathways, such as kinases and phosphatases. This inhibition can lead to altered cellular processes and may contribute to its therapeutic effects against diseases like cancer and infections .
Study 1: Antibacterial Activity Assessment
A study conducted on a series of tetrahydropyrimidine derivatives demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the brominated derivative showed superior activity compared to its non-brominated analogs.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Brominated Tetrahydropyrimidine | 25 | Staphylococcus aureus |
| Non-brominated Analog | 50 | Staphylococcus aureus |
Study 2: Cytotoxicity in Cancer Cell Lines
In a separate investigation, the cytotoxic effects of the compound were evaluated in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | MCF-7 Viability (%) | A549 Viability (%) |
|---|---|---|
| 10 | 80 | 75 |
| 25 | 60 | 50 |
| 50 | 30 | 25 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Cellular Targets : The presence of bromine enhances electron density, which may facilitate interactions with biological macromolecules.
- Induction of Apoptosis : Evidence suggests that tetrahydropyrimidine derivatives can activate apoptotic pathways through caspase activation.
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
